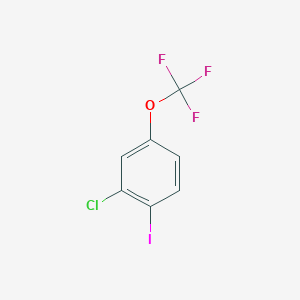

2-Chloro-1-iodo-4-(trifluoromethoxy)benzene

CAS No.: 345226-19-9

Cat. No.: VC3819779

Molecular Formula: C7H3ClF3IO

Molecular Weight: 322.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 345226-19-9 |

|---|---|

| Molecular Formula | C7H3ClF3IO |

| Molecular Weight | 322.45 g/mol |

| IUPAC Name | 2-chloro-1-iodo-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H |

| Standard InChI Key | NFAJTTNPYSKSCV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)I |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)I |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

-

Chlorine at position 1 (para to iodine),

-

Iodine at position 2 (ortho to chlorine),

-

Trifluoromethoxy group (-OCF) at position 4 (meta to iodine) .

The SMILES notation FC(F)(F)Oc1ccc(I)c(Cl)c1 and InChIKey DRMQJFVDZWIKTE-UHFFFAOYSA-N confirm this arrangement. The trifluoromethoxy group exerts a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity toward electrophilic and nucleophilic agents.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 322.45 g/mol | |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Insoluble in water; soluble in organic solvents | |

| SMILES | FC(F)(F)Oc1ccc(I)c(Cl)c1 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthesis involves diazotization and iodination of 3-chloro-4-(trifluoromethoxy)aniline :

-

Diazotization: Treatment with sodium nitrite () and toluene-4-sulfonic acid in acetonitrile at 10°C.

-

Iodination: Reaction with potassium iodide () to replace the diazo group with iodine .

The reaction yields a light brown oil, which is purified via extraction and drying .

Table 2: Synthesis Conditions and Yield

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Diazotization | , , CHCN | 10°C | Moderate |

| Iodination | , | 10°C | 517 mg |

Industrial Methods

Continuous flow reactors optimize yield (≥80%) and minimize by-products like diiodinated analogs. These systems enhance heat transfer and reaction control, critical for large-scale production.

Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent facilitates Ullmann and Suzuki-Miyaura couplings, enabling the formation of biaryl structures. For example:

Such reactions are pivotal in synthesizing agrochemicals and pharmaceuticals.

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules. Its halogen atoms enhance lipophilicity, improving blood-brain barrier penetration in drug candidates . Recent studies explore its role in kinase inhibitors and antiviral agents.

| Hazard | Precautionary Measures |

|---|---|

| Skin Exposure | Wear nitrile gloves; use fume hood |

| Eye Contact | Immediate flushing with water |

| Ingestion | Seek medical attention |

Comparison with Analogous Compounds

Structural Variants

Replacing the trifluoromethoxy group with a trifluoromethyl group (as in 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, CAS: 1206599-46-3 ) alters electronic effects:

-

-CF is more electron-withdrawing than -OCF, increasing ring deactivation .

-

This reduces reactivity in nucleophilic substitution but enhances stability toward oxidation .

Table 4: Substituent Effects on Reactivity

| Compound | Reactivity in Suzuki Coupling |

|---|---|

| 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | High |

| 2-Chloro-4-iodo-1-(trifluoromethyl)benzene | Moderate |

Future Research Directions

-

Synthetic Optimization: Developing catalyst systems to improve yield in cross-coupling reactions.

-

Biological Screening: Evaluating antimicrobial and anticancer properties of derivatives.

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume